1-(2-Nitrosophenyl)ethan-1-ol
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Overview
Description
1-(2-Nitrosophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is characterized by the presence of a nitroso group (-NO) attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrosophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitrophenyl)ethan-1-ol using suitable reducing agents. The reaction typically requires a base catalyst and a diboron reagent under the irradiation of 400 nm blue LEDs . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using advanced catalytic systems. The process is designed to be efficient, cost-effective, and environmentally friendly, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrosophenyl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Nitrosophenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Nitrosophenyl)ethan-1-ol involves its interaction with molecular targets through its nitroso group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with various biomolecules. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
1-(2-Nitrophenyl)ethan-1-ol: A precursor in the synthesis of 1-(2-Nitrosophenyl)ethan-1-ol.
2-Nitroethanol: Shares similar structural features but differs in the position of the nitro group.
2-Nitrophenylethanol: Another related compound with a nitro group attached to the phenyl ring.
Uniqueness: this compound is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research .
Properties
CAS No. |
181258-27-5 |
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Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-(2-nitrosophenyl)ethanol |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-4-2-3-5-8(7)9-11/h2-6,10H,1H3 |
InChI Key |
NFMDIADQJYVCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1N=O)O |
Origin of Product |
United States |
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